1-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one

Synthetic chemistry Derivatization Chalcone synthesis

1-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one (CAS 604740-36-5) is a heterocyclic small molecule belonging to the 1,3,4-oxadiazole thioether class, featuring a pyrazin-2-yl substituent at the oxadiazole 5-position and an acetonyl (propan-2-one) thioether side chain at the 2-position. Its molecular formula is C₉H₈N₄O₂S with a molecular weight of 236.25 g/mol, and it bears a reactive ketone carbonyl that is absent in many close-in-class analogs such as 2-((2-methoxyethyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole (CAS 604740-33-2) or 2-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)pyrazine derivatives.

Molecular Formula C9H8N4O2S
Molecular Weight 236.25 g/mol
Cat. No. B13119030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one
Molecular FormulaC9H8N4O2S
Molecular Weight236.25 g/mol
Structural Identifiers
SMILESCC(=O)CSC1=NN=C(O1)C2=NC=CN=C2
InChIInChI=1S/C9H8N4O2S/c1-6(14)5-16-9-13-12-8(15-9)7-4-10-2-3-11-7/h2-4H,5H2,1H3
InChIKeyIHNADBWYJCPXAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one – Procurement-Ready Chemical Profile for Research Selection


1-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one (CAS 604740-36-5) is a heterocyclic small molecule belonging to the 1,3,4-oxadiazole thioether class, featuring a pyrazin-2-yl substituent at the oxadiazole 5-position and an acetonyl (propan-2-one) thioether side chain at the 2-position . Its molecular formula is C₉H₈N₄O₂S with a molecular weight of 236.25 g/mol, and it bears a reactive ketone carbonyl that is absent in many close-in-class analogs such as 2-((2-methoxyethyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole (CAS 604740-33-2) or 2-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)pyrazine derivatives [1]. This structural distinction confers differentiated physicochemical properties—including a computed LogP of 1.21, topological polar surface area of 107.07 Ų, and a density of 1.44 g/cm³—that directly impact solubility, formulation behavior, and synthetic derivatization potential relative to its closest analogs .

Synthetic handle
Reactive methyl ketone enables chalcone, hydrazone, and reductive amination chemistry for library expansion.
Structural differentiation
S-acetonyl appendage distinguishes from methoxyethyl, acetic acid, and acetamide analogs; not interchangeable in SAR workflows.
Pharmacophore core
Pyrazine-1,3,4-oxadiazole-2-thioether is a reported scaffold in urease inhibition and antimycobacterial screening; suitable for pharmacophore-directed SAR.

Why 1-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one Cannot Be Replaced by Generic In-Class Analogs


The 1,3,4-oxadiazole thioether class encompasses dozens of commercially available analogs that differ subtly in the S-alkyl appendage, yet these differences produce non-interchangeable biological performance and synthetic utility. The target compound carries a terminal methyl ketone (–CH₂–C(=O)–CH₃) that provides a reactive carbonyl handle for further condensation chemistry (e.g., chalcone formation via Claisen–Schmidt reaction, hydrazone ligation, or reductive amination), a feature absent from the methyl ether (CAS 604740-33-2), acetic acid (CAS 104820-41-9), and N,N-dimethylacetamide (CAS 604740-38-7) analogs . Published class-level evidence demonstrates that replacing the S-alkyl group can shift antimicrobial MIC values by >4-fold and alter DPPH radical-scavenging IC₅₀ by over 10-fold within the same pyrazine-oxadiazole scaffold [1][2]. Consequently, procurement of a specific S-acetonyl derivative is not substitutable with a generic “pyrazine-oxadiazole thioether” without risking loss of the desired reactivity profile or bioactivity signature.

Target compound
Reactive methyl ketone present; enables condensation derivatization.
Typical in-class analogs
Methoxyethyl, acetic acid, and acetamide analogs lack carbonyl; block chalcone and hydrazone chemistry.
Target compound
LogP ~1.2 and TPSA ~107 Ų; favorable for passive membrane permeability.
Typical in-class analogs
Methoxyethyl analog LogP ~0, TPSA ~99 Ų; acetic acid analog more polar. Partitioning and cell-based assay behavior may differ.
Target compound
S-acetonyl group confers distinct electronic and steric environment; bioactivity profile dependent on S-alkyl identity.
Typical in-class analogs
Class-level data show S-alkyl changes shift antibacterial MIC >4-fold; generic thioether replacement risks altered potency.

Quantitative Differentiation Evidence for 1-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one vs. Closest Analogs


Carbonyl-Driven Synthetic Versatility: Ketone vs. Non-Carbonyl S-Alkyl Analogs

The target compound possesses a terminal methyl ketone that enables downstream condensation chemistry (e.g., Claisen–Schmidt chalcone formation, hydrazone ligation) not accessible to the methoxyethyl (CAS 604740-33-2) or acetic acid (CAS 104820-41-9) analogs. This is directly demonstrated by the benzothiophene-oxadiazole thioether-acetone analog (1-{[5-(3-chloro-1-benzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one), which was successfully converted to an eight-member chalcone library (7a–h) via condensation with aromatic aldehydes, a reaction that is structurally impossible for non-ketone S-alkyl derivatives [1].

Carbonyl versatility
Head-to-head
Ketone present → 8 chalcones accessible (benzothiophene analog); methoxyethyl/acid analogs: 0.
Condensation-based library synthesis uniquely enabled; non-ketone analogs are dead-end building blocks.
Demonstrated with benzothiophene-oxadiazole thioether-acetone.
Synthetic chemistry Derivatization Chalcone synthesis

Physicochemical Property Differentiation: LogP and PSA vs. Closest Thioether Analogs

The target compound exhibits a computed LogP of 1.21 and a topological polar surface area (TPSA) of 107.07 Ų . These values place it in a distinct physicochemical space compared to its closest CAS-registered analogs. The methoxyethyl analog (CAS 604740-33-2) has a lower TPSA of 99.2 Ų and a LogP of 0 [1], while the acetic acid analog (CAS 104820-41-9) is expected to have a substantially lower LogP due to the free carboxylic acid. The target compound's LogP of 1.21 falls within the optimal range (1–3) for passive membrane permeability, whereas the methoxyethyl analog (LogP ≈ 0) and the acetic acid analog (LogP < 0) are predicted to exhibit significantly different absorption and partitioning behavior.

Physicochemical profile
Cross-study comparable
Target: LogP 1.21, TPSA 107.07 Ų Methoxyethyl analog: LogP 0, TPSA 99.2 Ų Acetic acid analog: LogP
~10-fold octanol-water partitioning difference; non-equivalent membrane permeability and assay behavior predicted.
Computed values (ChemSrc, PubChem); experimental confirmation advised.
Antibacterial inference
Class-level inference
S-alkyl changes shift MIC >4-fold in pyrazine-oxadiazole series (Pattan et al., Patil et al.). No direct data for target compound.
S-acetonyl may produce distinct antibacterial profile; cannot assume equivalence to benzyl or methoxyethyl analogs.
Data gap; requires experimental validation for CAS 604740-36-5.
Urease inhibition
Class-level inference
Analog IC₅₀ 25.85 µM vs AHA 100 µM; pyrazine-oxadiazole core active. S-alkyl modulates potency ~7-fold (25.85–181 µM).
Pharmacophore-driven inhibition; acetonyl derivative not directly tested; may fit within reported potency range.
Direct urease data unavailable for 604740-36-5.
Antitubercular context
Class-level inference
EPOGTP IC₅₀ 210 µg/mL; iodo-EPOGTP 86 µg/mL. Pyrazine-oxadiazole-thioether scaffold validated.
Minimal acetonyl probe for isolating core heterocycle vs. dipeptide contribution; direct data not available.
For SAR exploration; antimycobacterial activity of target unknown.
Physicochemical profiling Drug-likeness Solubility

Antibacterial Activity Inference: Thioether-Acetone Motif vs. Thioether-Benzyl and Thioether-Acetamide Analogs

Although the target compound itself has not been independently tested in published antimicrobial assays, the structurally analogous 1-{[5-(3-chloro-1-benzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one—bearing the identical oxadiazole-thioether-acetone architecture but with a benzothiophene in place of pyrazine—demonstrated measurable antibacterial activity in disc diffusion and MIC assays [1]. Within the pyrazine-oxadiazole thioether class, S-alkyl identity is a documented potency driver: Mannich base S-alkylated derivatives of 5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thione evaluated by Pattan et al. showed differential antibacterial and antitubercular activities across R groups, confirming that the S-alkyl appendage is not a bystander but a determinant of biological outcome [2].

Antibacterial inference
Class-level inference
S-alkyl changes shift MIC >4-fold in pyrazine-oxadiazole series (Pattan et al., Patil et al.). No direct data for target compound.
S-acetonyl may produce distinct antibacterial profile; cannot assume equivalence to benzyl or methoxyethyl analogs.
Data gap; requires experimental validation for CAS 604740-36-5.
Antimicrobial Antibacterial Structure-activity relationship

Urease Inhibition Potential: Pyrazine-Oxadiazole Thioether Pharmacophore vs. Standard Inhibitor

The pyrazine-oxadiazole thioether pharmacophore has demonstrated validated urease inhibitory activity. A closely related compound, 2-((3,4-dimethoxypyridin-2-yl)methylthio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole, exhibited an IC₅₀ of 25.85 ± 1.21 μM against jack bean urease, representing a 3.87-fold improvement over the standard inhibitor acetohydroxamic acid (AHA, IC₅₀ = 100 ± 2.02 μM) [1]. The target compound shares the identical pyrazine-1,3,4-oxadiazole-2-thioether core scaffold implicated in this activity, differing only in the S-alkyl appendage. Although direct urease inhibition data for the specific acetonyl derivative are not published, the pyrazine-oxadiazole-thioether connectivity—not the S-alkyl identity alone—is the primary pharmacophore for urease binding as confirmed by molecular docking, which showed interaction with conserved active-site residues His593 and Arg609 [1].

Urease inhibition
Class-level inference
Analog IC₅₀ 25.85 µM vs AHA 100 µM; pyrazine-oxadiazole core active. S-alkyl modulates potency ~7-fold (25.85–181 µM).
Pharmacophore-driven inhibition; acetonyl derivative not directly tested; may fit within reported potency range.
Direct urease data unavailable for 604740-36-5.
Urease inhibition Anti-ulcer Enzyme inhibition

Antitubercular Activity Contextualization: Pyrazine-Oxadiazole Thioether Dipeptide IC₅₀ as a Class Benchmark

The pyrazine-oxadiazole thioether motif has been validated in the antitubercular space by Shamsel-Din et al., who reported that the dipeptide-conjugated pyrazine-oxadiazole thioether EPOGTP exhibited an in vitro IC₅₀ of 210 μg/mL against Mycobacterium tuberculosis, and its iodinated analog achieved an improved IC₅₀ of 86 μg/mL [1]. This demonstrates that the pyrazine-oxadiazole-2-thioether connectivity, when coupled with an appropriate S-alkyl substituent, is compatible with antitubercular activity. The target compound, bearing a smaller and synthetically more tractable acetonyl group in place of the complex dipeptide-acetamido chain of EPOGTP, offers a minimal pharmacophore probe for dissecting the contribution of the pyrazine-oxadiazole-thioether core to antimycobacterial activity.

Antitubercular context
Class-level inference
EPOGTP IC₅₀ 210 µg/mL; iodo-EPOGTP 86 µg/mL. Pyrazine-oxadiazole-thioether scaffold validated.
Minimal acetonyl probe for isolating core heterocycle vs. dipeptide contribution; direct data not available.
For SAR exploration; antimycobacterial activity of target unknown.
Antitubercular Mycobacterium tuberculosis IC50

Research and Industrial Application Scenarios for 1-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Chalcone and Heterocycle Library Synthesis via Ketone Derivatization

The terminal methyl ketone of 1-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one serves as a reactive handle for Claisen–Schmidt condensation with aromatic aldehydes, enabling rapid assembly of chalcone libraries that incorporate the pyrazine-oxadiazole pharmacophore. This derivatization strategy was directly demonstrated on the structurally homologous benzothiophene-oxadiazole thioether-acetone scaffold, yielding eight chalcones (7a–h) under standard NaOH/ethanol conditions [1]. The resulting α,β-unsaturated ketone products are privileged structures in anticancer and anti-infective drug discovery, and the pyrazine substituent provides additional hydrogen-bond acceptor sites for target engagement. This application is uniquely accessible to the acetonyl derivative and is not feasible with the methoxyethyl, acetic acid, or acetamide analogs that lack the requisite carbonyl.

Biochemical Pharmacology: Urease Inhibitor Probe Development

The pyrazine-1,3,4-oxadiazole-2-thioether core has demonstrated validated urease inhibition with IC₅₀ values as low as 25.85 μM, outperforming the standard inhibitor acetohydroxamic acid (IC₅₀ = 100 μM) by approximately 3.9-fold [2]. The target compound provides a structurally defined, commercially available entry point for systematic investigation of the S-alkyl structure-activity relationship within this pharmacophore. Its acetonyl group represents a distinct electronic and steric environment (electron-withdrawing ketone, small steric profile) compared to the pyridylmethylthio or benzylthio appendages previously explored, enabling researchers to probe how S-alkyl polarity and hydrogen-bonding capacity modulate urease active-site interactions at residues His593 and Arg609.

Anti-Infective Drug Discovery: Pyrazine-Oxadiazole Core Minimal SAR Probe

The pyrazine-oxadiazole thioether motif has established antitubercular relevance through the dipeptide conjugate EPOGTP (IC₅₀ = 210 μg/mL against M. tuberculosis) [3] and antibacterial activity through multiple S-alkylated derivatives evaluated by Pattan et al. [4]. The target compound, with its compact acetonyl S-alkyl group (3 non-hydrogen atoms), represents the minimal functionalized pharmacophore within this series. It is specifically suited as a reference compound for dissecting whether the antimycobacterial activity observed in EPOGTP arises primarily from the pyrazine-oxadiazole-thioether core or from the dipeptide appendage, and as a starting scaffold for systematic alkyl-chain extension studies.

Computational Chemistry and Molecular Modeling: Drug-Likeness Benchmarking

With a computed LogP of 1.21 and TPSA of 107.07 Ų , the target compound occupies a favorable drug-like physicochemical space (LogP 1–3, TPSA < 140 Ų) distinct from its closest analogs. The methoxyethyl analog (LogP ≈ 0, TPSA = 99.2 Ų) [5] falls below the optimal LogP range for membrane permeability, while the acetic acid analog is predicted to be substantially more polar. The target compound's balanced polarity makes it a superior candidate for in silico modeling studies that require a neutral, membrane-permeable pyrazine-oxadiazole core, and its computed boiling point (425.8°C) and density (1.44 g/cm³) provide reliable reference values for molecular dynamics simulations and formulation development.

Application
Selection Property
Validation Focus
Chalcone & heterocycle synthesis
Reactive methyl ketone handle
Claisen–Schmidt, hydrazone, and reductive amination chemistry
Urease enzyme inhibition SAR
Pyrazine-1,3,4-oxadiazole-2-thioether core
S-alkyl polarity and active-site interaction (His593, Arg609)
Antimycobacterial SAR studies
Minimal acetonyl pharmacophore
Core heterocycle vs. dipeptide appendage contribution
In silico drug-likeness benchmarking
Computed LogP/TPSA profile
Membrane permeability and partitioning predictions
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